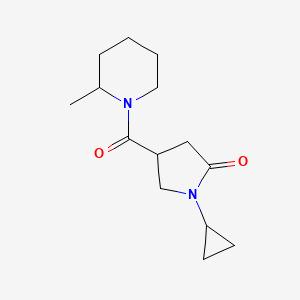![molecular formula C15H21NO2 B7515724 N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of cytokines, which are important for the immune response. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide binds to a receptor called STING, which triggers the production of cytokines. This leads to the activation of immune cells, which attack cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. It also activates immune cells, such as natural killer cells and T cells. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow. It has also been shown to induce apoptosis, which is programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the immune response and the anti-tumor effects of cytokines. However, N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that is difficult and expensive to produce. It also has poor solubility in water, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are a number of future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide. One area of interest is the development of analogs of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide that may have improved solubility and anti-tumor activity. Another area of interest is the combination of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide with other anti-cancer agents to enhance its effectiveness. There is also interest in studying the effects of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide on the tumor microenvironment, including the role of cytokines in promoting an anti-tumor immune response. Finally, there is interest in studying the potential use of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide in combination with immunotherapy for the treatment of cancer.
Synthesemethoden
The synthesis of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the reaction of 2,4-dimethylbenzylamine with oxalyl chloride to form N-[(2,4-dimethylphenyl)methyl]oxalyl chloride. This intermediate is then reacted with methylamine to form N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide. The synthesis method has been optimized and improved over the years, resulting in high yields of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancers. N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide works by triggering the production of cytokines, which are proteins that play a key role in the immune response. This leads to the destruction of cancer cells and the inhibition of tumor growth.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-7-13(12(2)9-11)10-16(3)15(17)14-5-4-8-18-14/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGVYASWGAAWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


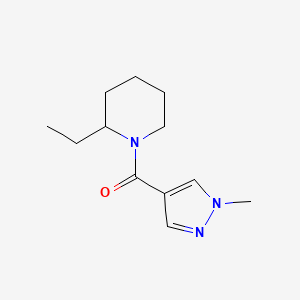


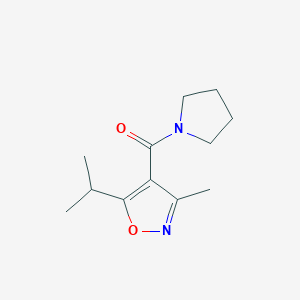


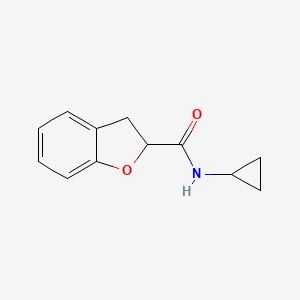
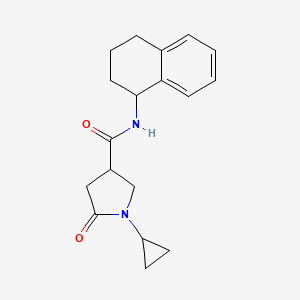
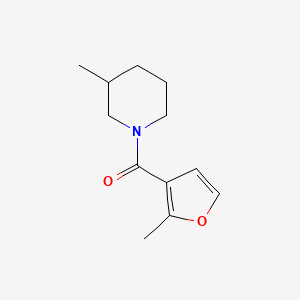
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
